![molecular formula C15H25N3O B5806917 1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone](/img/structure/B5806917.png)
1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone
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Overview
Description
1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a semicarbazone derivative of ethyl acetoacetate, which is synthesized by reacting ethyl acetoacetate with semicarbazide hydrochloride and sodium acetate. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. It has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis. In addition, it has been found to have antitumor and antimicrobial effects, making it a potential candidate for the development of new cancer therapies and antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on 1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone. One area of interest is its potential use in the development of new cancer therapies. It has been found to have antitumor effects in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another potential direction for research is its use as an antioxidant or anti-inflammatory agent in the treatment of various diseases. Additionally, further studies are needed to better understand its mechanism of action and to identify potential side effects or toxicity.
Synthesis Methods
The synthesis of 1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone involves a multi-step process. First, ethyl acetoacetate is reacted with semicarbazide hydrochloride and sodium acetate to form ethyl semicarbazide acetoacetate. This compound is then reacted with cyclohexenone and 4-methyl-3-penten-1-ol to produce the desired semicarbazone derivative.
Scientific Research Applications
1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects.
properties
IUPAC Name |
[(E)-1-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11(2)5-4-6-13-7-9-14(10-8-13)12(3)17-18-15(16)19/h5,7,14H,4,6,8-10H2,1-3H3,(H3,16,18,19)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFWQOLTYRCHGU-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CCC(CC1)C(=NNC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC1=CCC(CC1)/C(=N/NC(=O)N)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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